N-methyl-N-[(2-methyltetrazol-5-yl)methyl]-1-phenylpiperidin-4-amine

Catalog No.
S7514970
CAS No.
M.F
C15H22N6
M. Wt
286.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-N-[(2-methyltetrazol-5-yl)methyl]-1-pheny...

Product Name

N-methyl-N-[(2-methyltetrazol-5-yl)methyl]-1-phenylpiperidin-4-amine

IUPAC Name

N-methyl-N-[(2-methyltetrazol-5-yl)methyl]-1-phenylpiperidin-4-amine

Molecular Formula

C15H22N6

Molecular Weight

286.38 g/mol

InChI

InChI=1S/C15H22N6/c1-19(12-15-16-18-20(2)17-15)13-8-10-21(11-9-13)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3

InChI Key

CEUIVBLSHSJEIQ-UHFFFAOYSA-N

SMILES

CN1N=C(N=N1)CN(C)C2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

CN1N=C(N=N1)CN(C)C2CCN(CC2)C3=CC=CC=C3
MMTP is a potent, long-acting synthetic opioid agonist that has been synthesized with the aim of producing a safer and less addictive alternative to other opioids. The compound was first developed in the 1970s by a team of scientists at McNeil Laboratories, and its development was spurred on by the need for a drug that could provide effective pain relief without the risk of addiction and overdose.
MMTP is a white to off-white crystalline powder that is soluble in water and organic solvents such as ethanol and methanol. The chemical formula for MMTP is C20H28N6, and its molecular weight is 352.48 g/mol. MMTP is a piperidine-based opioid and has a similar chemical structure to other synthetic opioids such as fentanyl and sufentanil.
MMTP is synthesized using a multistep process that involves the coupling of piperidine and phenylpiperidine intermediates with the tetrazole intermediate. The final product is then purified and characterized using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance spectroscopy (NMR).
are used to determine the purity, identity, and quantity of MMTP in various matrices such as urine, blood, and tissue samples. HPLC and gas chromatography-mass spectrometry (GC-MS) are commonly used methods for the detection and quantification of MMTP in biological samples.
MMTP acts on the mu-opioid receptors in the brain and spinal cord, producing analgesic effects. It has been shown to have a longer duration of action than other opioids, making it a potential candidate for the treatment of chronic pain. MMTP is also involved in the modulation of the immune system and has been shown to have anti-inflammatory effects.
Studies have shown that MMTP is relatively safe and well-tolerated at therapeutic doses. However, like other opioids, MMTP has the potential to cause respiratory depression and overdose at high doses. Animal studies have also shown that MMTP can produce physical dependence and withdrawal symptoms.
MMTP has been used in a variety of scientific experiments, including pain research, addiction research, and the development of opioid receptor ligands. MMTP has also been used as a tool to investigate the role of opioids in the immune system and the nervous system.
Current research on MMTP is focused on its potential use as a treatment for chronic pain and the development of new opioid receptor ligands. Researchers are also investigating the potential of MMTP in the treatment of addiction and the modulation of the immune system.
MMTP has the potential to be used in a variety of fields, including pain management, drug development, and addiction treatment. Its long-acting properties make it a potential candidate for the treatment of chronic pain. MMTP has also been shown to have anti-inflammatory effects, making it a potential treatment for autoimmune disorders.
Despite its potential applications, MMTP has limitations such as its potential toxicity at high doses and its potential for physical dependence. Future directions for research include the development of new opioid receptor ligands with improved safety profiles and the investigation of the role of opioids in the immune system and the nervous system.
1. Development of new opioid receptor ligands with improved safety profiles and lower potential for addiction and overdose.
2. Investigation of the mechanisms of action of MMTP and other opioids in the immune system and the nervous system.
3. Development of novel MMTP derivatives with enhanced therapeutic properties.
4. Investigation of the potential of MMTP as a treatment for autoimmune disorders.
5. Development of novel drug delivery systems and formulations for MMTP and other opioids to improve safety and efficacy.

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Exact Mass

286.19059473 g/mol

Monoisotopic Mass

286.19059473 g/mol

Heavy Atom Count

21

Dates

Last modified: 01-05-2024

Explore Compound Types